L-ERYTHRONO-1,4-LACTONE

Description

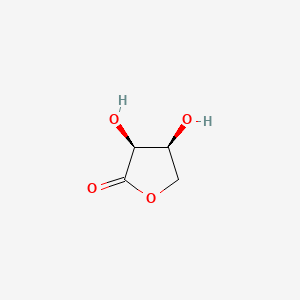

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMJBNSHAZVGMC-HRFVKAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17675-99-9 | |

| Record name | rel-(3R,4R)-Dihydro-3,4-dihydroxy-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17675-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for L Erythrono 1,4 Lactone and Its Enantiomers

Chemoenzymatic Approaches to Chiral Lactone Synthesis

Chemoenzymatic methods leverage the high selectivity and efficiency of enzymes to perform key stereoselective transformations, often under mild and environmentally friendly conditions. These approaches have become powerful alternatives to traditional chemical methods for the synthesis of enantiomerically pure lactones.

Enzymatic Catalysis in Stereoselective Oxidation and Reduction Reactions

Enzymes, particularly oxidoreductases, are widely employed for the stereoselective synthesis of chiral lactones. Alcohol dehydrogenases (ADHs) and Baeyer-Villiger monooxygenases (BVMOs) are two prominent classes of enzymes utilized in these transformations.

ADH-catalyzed reactions can achieve the oxidative lactonization of diols. This process involves a double oxidation where an alcohol functionality is first oxidized to an aldehyde, which then exists in equilibrium with its intramolecular hemiacetal (lactol). The lactol is subsequently oxidized to the target lactone. This method has been successfully applied to the synthesis of various chiral lactones.

Baeyer-Villiger monooxygenases catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones. This enzymatic oxidation is known for its high regio- and enantioselectivity, making it a valuable tool for the synthesis of complex chiral lactones from prochiral or racemic ketones.

Another enzymatic strategy involves the use of ketoreductases for the asymmetric reduction of keto esters. For instance, engineered carbonyl reductases have demonstrated high stereoselectivity in the synthesis of various γ- and δ-lactones, achieving up to 99% enantiomeric excess. Through techniques like structure-guided directed evolution, the specific activity and stereoselectivity of these enzymes can be significantly improved.

| Enzyme Class | Reaction Type | Substrate | Product | Key Features |

| Alcohol Dehydrogenases (ADHs) | Oxidative Lactonization | Diols | Chiral Lactones | Double oxidation process, forms lactol intermediate. |

| Baeyer-Villiger Monooxygenases (BVMOs) | Baeyer-Villiger Oxidation | Ketones | Chiral Lactones/Esters | High regio- and enantioselectivity. |

| Carbonyl Reductases (KREDs) | Asymmetric Reduction | Ketoesters | Chiral Lactones | High stereoselectivity, can be engineered for improved performance. |

Biotransformation Strategies Utilizing Microorganisms

Whole-cell biotransformation offers a practical and cost-effective approach for chiral lactone synthesis, as it eliminates the need for enzyme isolation and cofactor regeneration. Various microorganisms, including bacteria and yeasts, have been identified and engineered for their ability to perform stereoselective lactonization reactions.

For example, the yeast Yarrowia lipolytica is well-known for its ability to produce γ-decalactone from castor oil through the β-oxidation of ricinoleic acid. This process highlights the potential of using renewable feedstocks for the microbial production of valuable lactones. Genetic engineering of microorganisms can further enhance their productivity and selectivity. By manipulating metabolic pathways, such as the peroxisomal β-oxidation pathway in Y. lipolytica, it is possible to improve the biotransformation of hydroxy fatty acids into specific lactones.

Microbial Baeyer-Villiger oxidations have also been demonstrated using recombinant Escherichia coli cells expressing monooxygenases. These systems can exhibit enantiodivergent biotransformations on a range of substrates, providing access to different enantiomers of key lactone intermediates.

Optimization of Biocatalytic Processes for Enantiomeric Purity and Yield

Protein engineering, including rational design and directed evolution, has been instrumental in tailoring enzymes for specific synthetic applications. By modifying key amino acid residues in the active site of an enzyme, it is possible to alter its substrate specificity and enantioselectivity. For instance, targeted mutagenesis of a ketoreductase has been shown to reverse its enantioselectivity in the synthesis of fused lactones, achieving an enantiomeric ratio shift from >99:1 to <1:99.

Classical Organic Synthesis Routes

Traditional organic synthesis provides a range of reliable methods for the preparation of L-Erythrono-1,4-lactone and its enantiomers, often starting from readily available chiral precursors like carbohydrates and aldonic acids.

Synthesis from Aldonic Acids and Carbohydrate Precursors

Aldonic acids, which are sugar acids formed by the oxidation of the aldehyde group of an aldose, are common starting materials for the synthesis of aldonolactones. The nomenclature reflects this relationship, with D-glucose being oxidized to D-gluconic acid, which can then form D-gluconolactone. This compound can be synthesized from its corresponding aldonic acid, L-erythronic acid. The lactonization is typically achieved through dehydrative cyclization, which can be promoted by heating, often under vacuum.

Carbohydrates serve as versatile chiral pool starting materials for the synthesis of various lactones. For example, L-galactono-1,4-lactone can be prepared in a multi-step synthesis from a D-aldose precursor. The conversion of carbohydrates into lactones often involves a series of protection, oxidation, and deprotection steps to achieve the desired stereochemistry and functionality.

| Starting Material | Key Transformation | Product |

| Aldonic Acids | Dehydrative Cyclization | Aldonolactones |

| Carbohydrates | Oxidation/Protection/Deprotection | Chiral Lactones |

L-Ascorbic acid (Vitamin C) and its stereoisomer, D-isoascorbic acid (erythorbic acid), are valuable precursors for the synthesis of related lactones. The oxidation of these compounds can lead to the formation of dehydroascorbic acid or dehydroisoascorbic acid, respectively.

The oxidation of D-isoascorbic acid can be a route to produce derivatives of this compound. D-isoascorbic acid is synthesized industrially and can be produced from glucose by certain strains of Penicillium. nih.gov

Similarly, the oxidation of L-ascorbic acid or its salt, L-sodium ascorbate, proceeds through the formation of L-dehydroascorbic acid. nd.edunih.gov L-dehydroascorbic acid is a relatively unstable intermediate that can undergo further transformations. Under certain conditions, it can be hydrolyzed, leading to the opening of the lactone ring. However, the degradation of dehydroascorbic acid can also lead to the formation of other products, including L-erythroascorbic acid. The controlled oxidation of L-ascorbic acid and subsequent reaction pathways can be influenced by factors such as pH and the presence of metal ions.

Lactonization Reactions from Erythritol (B158007) Derivatives

Erythritol, a naturally occurring sugar alcohol, serves as a potential starting material for the synthesis of erythrono-1,4-lactone. The conversion involves the selective oxidation of one of the primary alcohol groups to a carboxylic acid, followed by an intramolecular esterification (lactonization) to form the five-membered lactone ring. While the chemical synthesis of erythritol is challenging, biotechnological production methods are well-established.

The direct lactonization from erythritol derivatives typically requires selective protection of the hydroxyl groups to control the regioselectivity of the oxidation. Subsequent oxidation of the unprotected primary hydroxyl group, followed by deprotection and acid-catalyzed cyclization, can yield the desired lactone. The choice of oxidizing agent and reaction conditions is crucial to prevent over-oxidation or side reactions.

A key challenge in this approach is the inherent symmetry of erythritol, which can lead to mixtures of products unless a desymmetrization strategy is employed. Enzymatic approaches, for instance, could offer a route to selectively oxidize one of the prochiral primary alcohol groups, thus simplifying the synthetic sequence.

Isomerization of D-Xylose

The conversion of D-xylose, an abundant pentose (B10789219) sugar, to this compound is a less conventional route. While direct isomerization is not a standard transformation, biocatalytic pathways offer potential avenues. In some microorganisms, D-xylose can be oxidized to D-xylonolactone by enzymes such as glucose dehydrogenase. This lactone can then be hydrolyzed to D-xylonate. Although this pathway leads to the D-enantiomer of a related sugar acid, it highlights the potential of enzymatic conversions of pentoses to lactones.

A hypothetical pathway from D-xylose to this compound would likely involve a series of enzymatic or chemical steps, potentially including epimerization and chain shortening, to achieve the desired stereochemistry and carbon skeleton. However, this remains a speculative route without direct literature precedent for a one-pot isomerization.

Stereoselective Conversion from L-Threonic Acid and D-Arabinose

This compound can be synthesized from L-threonic acid and D-arabinose. The conversion from L-threonic acid, which has the correct stereochemistry at two of the chiral centers, would involve a lactonization reaction. This intramolecular cyclization is often promoted by acidic conditions, which facilitate the formation of the five-membered lactone ring from the corresponding γ-hydroxy acid.

The synthesis from D-arabinose, a pentose sugar, would necessitate a carbon-carbon bond cleavage to shorten the sugar chain from five to four carbons, along with stereochemical inversions to match the erythro configuration. Such transformations can be achieved through various oxidative degradation methods. For instance, the Ruff degradation or Wohl degradation are classical methods for shortening aldose chains, though they may lack the desired stereocontrol for producing this compound specifically. More modern approaches might employ enzymatic or chemo-enzymatic strategies to achieve the desired stereoselective conversion.

Oxidation of Unprotected Itols via Catalytic Hydrogen Transfer

A notable and efficient method for the synthesis of glycono-1,4-lactones involves the oxidation of unprotected itols through catalytic hydrogen transfer. This approach offers the advantage of avoiding lengthy protection and deprotection steps. A specific system utilizing a rhodium catalyst, RhH(PPh₃)₄, in the presence of a hydrogen acceptor like benzalacetone, has been reported for this transformation.

This catalytic system allows for the direct and selective oxidation of a primary alcohol in the presence of secondary alcohols, leading to the formation of the corresponding lactone. The reaction proceeds under neutral conditions, which is beneficial for sensitive substrates. The application of this methodology to erythritol would be a direct route to erythrono-1,4-lactone. The stereochemical outcome would be dependent on the starting itol's configuration.

| Catalyst System | Substrate | Product | Reference |

| RhH(PPh₃)₄-benzalacetone | Unprotected Itols | Glycono-1,4-lactones |

Asymmetric Synthesis and Chiral Building Block Utility

This compound and its enantiomer, D-erythrono-1,4-lactone, are valued as chiral synthons in the asymmetric synthesis of complex molecules. Their rigid, stereochemically defined structure makes them excellent starting materials for introducing chirality into target molecules.

D-Erythrono-1,4-lactone has been employed as a chiral building block in the synthesis of various natural products. For example, it serves as a precursor in the synthesis of leukotrienes, which are biologically active lipids involved in inflammatory responses. The lactone's stereocenters are incorporated into the final product, ensuring the correct absolute stereochemistry.

Furthermore, D-erythrono-1,4-lactone has been utilized in the preparation of a kasugamine (B1673303) synthon. Kasugamine is an unusual amino sugar component of the antibiotic kasugamycin. The synthesis commences from commercially available D-erythrono-1,4-lactone, highlighting its practical utility in accessing complex and biologically significant molecules. The versatility of these lactones as chiral synthons is rooted in their ability to be chemically modified at various positions to introduce new functionalities and build up molecular complexity.

| Chiral Synthon | Target Molecule/Intermediate | Reference |

| D-Erythrono-1,4-lactone | Leukotrienes | |

| D-Erythrono-1,4-lactone | Kasugamine Synthon |

The demand for enantiomerically pure lactones has driven the development of various strategies for their enantioselective preparation. These methods can be broadly categorized into catalytic asymmetric synthesis and biocatalysis.

Catalytic asymmetric approaches often involve the use of chiral metal complexes or organocatalysts to control the stereochemical outcome of a lactonization or a related ring-forming reaction. For instance, rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to enones has been developed to construct chiral seven-membered rings, a strategy that could be adapted for the synthesis of other ring sizes. Organocatalytic cascade reactions have also been employed for the enantioselective synthesis of eight-membered lactone derivatives.

Biocatalysis offers a powerful alternative for the synthesis of chiral lactones. Engineered enzymes, such as carbonyl reductases, have been used for the stereoselective synthesis of chiral δ-lactones with high enantiomeric excess. These enzymatic methods often proceed under mild conditions and exhibit excellent chemo-, regio-, and enantioselectivity. Such strategies could be applied to the synthesis of this compound or its analogs through the asymmetric reduction of a suitable ketoester precursor.

Influence of Reaction Conditions on Stereochemical Outcomes

The precise control of stereochemistry is paramount in the synthesis of this compound and its enantiomers to ensure the desired biological activity or efficacy in subsequent applications. The choice of catalyst, solvent, and temperature plays a pivotal role in directing the stereochemical course of the reaction, ultimately determining the diastereomeric and enantiomeric purity of the final product.

The stereoselective synthesis of sugar lactones, including this compound, often involves intricate multi-step sequences where the stereochemical outcome of each step is crucial. Research into the synthesis of related lactone structures has demonstrated that the choice of catalyst is a primary determinant of stereoselectivity. For instance, in the ruthenium-catalyzed C-C coupling and oxidative lactonization of 1,4-butanediol, the use of specific chiral ligands, such as JOSIPHOS-type ligands, in combination with additives like potassium iodide, has been shown to achieve high levels of both anti-diastereoselectivity (>20:1) and enantiomeric excess (up to 90%). nih.gov The solvent can also exert a significant influence, with studies showing that changing the solvent from toluene (B28343) to dimethoxymethane (B151124) (DME) can improve the yield of the desired lactone while maintaining high stereocontrol. nih.gov

While specific data for this compound is not extensively tabulated in readily available literature, the principles observed in the synthesis of other chiral lactones are highly applicable. The lactonization of diols, a common strategy for forming the lactone ring, is particularly sensitive to reaction conditions. The use of different catalytic systems, such as those based on copper or iron, can influence the chemo- and regioselectivity of the oxidation of diols, which in turn can affect the stereochemical integrity of the final product. organic-chemistry.org

Biocatalysis offers a powerful alternative for achieving high stereoselectivity. Enzymes, such as lipases and reductases, operate in a highly specific manner, often affording products with excellent enantiomeric purity. For example, in the acylation of D-ribono-1,4-lactone, a structurally similar compound, the use of Candida antarctica lipase (B570770) B (CAL-B) resulted in highly regioselective acylation at the 5-position with over 99% conversion, yielding the single desired product. researchgate.net In contrast, other lipases produced a mixture of acetylated products, highlighting the critical role of enzyme selection. researchgate.net The reaction medium in biocatalytic processes is also a key parameter; for instance, the acetylation of D-ribono-1,4-lactone was optimized in dry acetonitrile. researchgate.net

The following interactive table summarizes the general influence of reaction conditions on the stereochemical outcomes in the synthesis of chiral lactones, drawing parallels to the synthesis of this compound.

| Reaction Parameter | Influence on Stereochemical Outcome | Examples in Lactone Synthesis |

|---|---|---|

| Catalyst/Ligand | Directs the approach of reactants, influencing facial selectivity and the formation of specific stereoisomers. Chiral ligands are crucial for enantioselective synthesis. | Ruthenium catalysts with chiral phosphine (B1218219) ligands (e.g., JOSIPHOS) for high diastereo- and enantioselectivity. nih.gov |

| Solvent | Can affect the stability of transition states and the solubility of reactants and catalysts, thereby influencing reaction rates and stereoselectivity. | Improved yields in lactone synthesis observed when switching from toluene to dimethoxymethane (DME). nih.gov |

| Temperature | Can impact the kinetic versus thermodynamic control of a reaction. Lower temperatures often favor higher stereoselectivity by reducing the energy available for non-selective pathways. | Control of temperature is a standard practice to enhance selectivity in asymmetric reactions. |

| Biocatalyst (Enzyme) | Offers high substrate specificity and stereoselectivity due to the defined three-dimensional structure of the active site. | Candida antarctica lipase B (CAL-B) for highly regioselective acylation of D-ribono-1,4-lactone. researchgate.net |

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable production processes. Key areas of focus include the adoption of continuous processing methods and the reduction of solvent usage.

Continuous Processing Methods for Improved Efficiency

Continuous flow chemistry has emerged as a powerful tool for improving the efficiency, safety, and scalability of chemical syntheses. In the context of lactone production, continuous-flow reactors offer several advantages over traditional batch processes. These include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to integrate reaction and purification steps.

Automated continuous flow systems have also been developed for the synthesis of complex monosaccharide building blocks, demonstrating the potential for producing carbohydrate derivatives like this compound in a more efficient and automated manner. nih.gov These systems can concatenate multiple reaction steps, avoiding the need for intermediate purification and reducing waste generation. nih.gov

Reduction of Solvent Use in Synthesis

The reduction or replacement of hazardous organic solvents is a cornerstone of green chemistry. In the synthesis of this compound and other lactones, efforts are being made to utilize greener solvents or to develop solvent-free reaction conditions.

One promising approach is the use of bio-based solvents derived from renewable resources. For example, γ-valerolactone (GVL) itself is being explored as a green solvent. unimi.it The synthesis of green solvents, such as N-alkyl-pyrrolidinones, from bio-based lactones using heterogeneous copper catalysts represents a circular economy approach to solvent use. unimi.it The development of catalytic systems that are effective in greener solvents or even in the absence of a solvent is a key research area. While specific solvent reduction strategies for the commercial production of this compound are not widely published, the general trends in green chemistry strongly suggest a move towards more sustainable solvent choices.

Biocatalytic processes often offer the advantage of operating in aqueous media or under milder conditions, which can significantly reduce the reliance on volatile organic solvents. The high selectivity of enzymes can also simplify purification processes, further minimizing solvent consumption.

Biosynthesis and Metabolic Pathways Involving L Erythrono 1,4 Lactone

Natural Occurrence and Distribution in Biological Systems

L-Erythrono-1,4-lactone and its derivatives have been identified in a variety of natural sources, including several plant species and fermented products. foodb.ca

This compound is found in a range of plants, often as a stress metabolite or as a component of signaling pathways. nih.gov

Orixa japonica : The leaves of this Rutaceous plant contain (-)-2-C-methyl-D-erythrono-1,4-lactone, which acts as an oviposition stimulant for the swallowtail butterfly, Papilio bianor. researchgate.nettandfonline.comjst.go.jp However, the lactone is inactive on its own and requires the presence of other compounds from the plant to elicit this behavior. researchgate.nettandfonline.com

Chickpea (Cicer arietinum) : A lactone, identified as (-)-2C-methyl-D-erythrono-1,4-lactone, has been isolated from water-stressed chickpea plants. tandfonline.comcore.ac.uk

Ipomoea purpurea (Morning Glory) : Studies have shown that the application of 1-deoxy-D-xylulose, a precursor in the terpenoid pathway, to Ipomoea purpurea leads to the formation of (-)-2C-methyl-D-erythrono-1,4-lactone. nih.govthegoodscentscompany.com This suggests a biosynthetic link between the terpenoid pathway and the production of this lactone. nih.gov

Polygonum hydropiper L. (Water Pepper): Phytochemical analyses of this plant have revealed the presence of Erythrono-1,4-lactone among a variety of other compounds. researchgate.netmbimph.comresearchgate.net

The following table summarizes the key findings regarding the presence of this compound and its derivatives in the aforementioned plants.

| Plant Species | Compound Identified | Biological Context/Role |

| Orixa japonica | (-)-2-C-methyl-D-erythrono-1,4-lactone | Oviposition stimulant for Papilio bianor researchgate.nettandfonline.comjst.go.jp |

| Chickpea (Cicer arietinum) | (-)-2C-methyl-D-erythrono-1,4-lactone | Isolated from water-stressed plants tandfonline.comcore.ac.uk |

| Ipomoea purpurea | (-)-2C-methyl-D-erythrono-1,4-lactone | Formed from the terpenoid precursor 1-deoxy-D-xylulose nih.govthegoodscentscompany.com |

| Polygonum hydropiper L. | Erythrono-1,4-lactone | Identified as a phytochemical constituent researchgate.netmbimph.comresearchgate.net |

This compound and its derivatives are also found in various fermented products, likely as a result of microbial activity or chemical transformations during the fermentation process.

Tea : 2-C-Methyl-D-erythrono-1,4-lactone has been detected in green tea, red tea, and herbal teas. foodb.ca Its presence in different types of tea suggests that it may be a common product of the fermentation or processing of tea leaves.

Legumes : This compound has been found in fermented legumes, including yellow wax beans and mung beans.

Bayberry Wine : While not explicitly mentioning this compound, studies on fermented Chinese bayberry wine have identified a wide range of volatile and soluble compounds, and the fermentation process is known to produce various lactones. nih.gov Further research is needed to confirm the specific presence of this compound in this beverage.

Enzymatic Bioconversion and Degradation

Enzymes, particularly lactonases, play a crucial role in the metabolism of this compound by catalyzing its hydrolysis.

Lactonases are enzymes that catalyze the hydrolysis of lactones, which are cyclic esters, to their corresponding hydroxy acids. This reaction is a key step in the degradation and metabolic processing of lactones within biological systems. The hydrolysis of this compound would yield L-erythronic acid.

Research has identified specific enzymes capable of hydrolyzing lactones. For instance, a study on Burkholderia multivorans identified a lactonase with high catalytic activity towards various lactones. While the study did not exclusively focus on this compound, it demonstrates the existence of enzymes with the potential to metabolize this compound. The bacterium Burkholderia thailandensis also utilizes a lactonase-mediated system to disrupt quorum sensing, a process regulated by acyl-homoserine lactones. nih.gov This highlights the importance of lactonases in microbial biology.

Integration into Metabolic Networks (Non-Human Focus)

In plants and microorganisms, this compound and its precursors are integrated into broader metabolic networks.

In plants, the biosynthesis of (-)-2C-methyl-D-erythrono-1,4-lactone has been linked to the terpenoid pathway through the precursor 1-deoxy-D-xylulose. nih.gov This connection suggests that the production of this lactone may be tied to other significant metabolic functions in plants, such as the synthesis of essential oils and hormones. Furthermore, the accumulation of erythrono-1,4-lactone has been observed in Arabidopsis cell cultures, indicating its involvement in plant cell metabolism. researchgate.net

In microorganisms, the enzymatic degradation of lactones by lactonases is a component of their metabolic machinery, allowing them to utilize these compounds as carbon sources or to regulate cellular processes like quorum sensing. nih.gov The ability of certain bacteria to hydrolyze a wide range of lactones points to the adaptability of their metabolic networks.

Connection to Mevalonate (B85504) Pathway and Isoprenoid Biosynthesis

In higher plants, the synthesis of isoprenoids—a vast class of natural products—is primarily accomplished through two distinct pathways: the mevalonate (MVA) pathway, which operates in the cytoplasm and mitochondria, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. ias.ac.in The MVA pathway is responsible for producing sterols, sesquiterpenes, and ubiquinones. ias.ac.in

Association with the 2-C-methyl-D-erythritol 4-phosphate pathway

A significant body of research has established a clear link between the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and the formation of (-)-2C-methyl-D-erythrono-1,4-lactone (MDEL). nih.govsigmaaldrich.com The MEP pathway, also known as the non-mevalonate pathway, is the source of isoprenoid precursors in most bacteria, eukaryotic parasites, and the plastids of plant cells. rsc.org

The formation of MDEL is proposed to occur from 1-deoxy-D-xylulose (DX), a committed precursor in the MEP pathway. pugetsound.edunih.gov Experiments involving the application of labeled 1-deoxy-D-xylulose to various plants, such as Ipomoea purpurea, resulted in the formation of labeled MDEL. pugetsound.edunih.gov A hypothetical biosynthetic route has been proposed, detailing the transformation. pugetsound.edu

Interactive Table: Proposed Biosynthetic Route to (-)-2C-methyl-D-erythrono-1,4-lactone (MDEL)

| Step | Precursor | Intermediate/Product | Enzyme/Process | Reference |

| 1 | 1-deoxy-D-xylulose (DX) | 1-deoxy-D-xylulose 5-phosphate (DXP) | DXS (DXP synthase) | pugetsound.edu |

| 2 | 1-deoxy-D-xylulose 5-phosphate (DXP) | 2-C-methyl-D-erythritol 4-phosphate (MEP) | DXR (DXP reductoisomerase) | ias.ac.inpugetsound.edu |

| 3 | 2-C-methyl-D-erythritol 4-phosphate (MEP) | Oxidized Carboxylic Acid Intermediate | Oxidation | pugetsound.edu |

| 4 | Oxidized Carboxylic Acid Intermediate | Free Acid | Dephosphorylation | pugetsound.edu |

| 5 | Free Acid | (-)-2C-methyl-D-erythrono-1,4-lactone (MDEL) | Spontaneous Lactonization | pugetsound.edu |

This pathway underscores the role of MDEL as a metabolite derived directly from the central isoprenoid pathway in plastids.

Precursor Role in Biosynthesis of Other Biologically Relevant Compounds (e.g., pyridoxal (B1214274) 5'-phosphate)

Erythrono-1,4-lactone isomers serve as building blocks in the synthesis of other important biological molecules, although the specific roles are dependent on the stereoisomer.

The D-isomer, D-Erythronolactone, is a known precursor in the synthesis of 4-phospho-D-erythronate. nih.gov This compound is a key intermediate in the bacterial biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. nih.gov The synthesis from the inexpensive D-erythronolactone precursor makes it a valuable starting material for accessing 4-phospho-D-erythronate for mechanistic studies of the enzymes involved in PLP formation. nih.gov

Conversely, the L-isomer, this compound, is reported to be used in the synthesis of dermatan sulfates. biosynth.com This demonstrates a distinct biosynthetic fate for the L-isomer compared to its D-counterpart.

Interactive Table: Precursor Roles of Erythrono-1,4-lactone Isomers

| Isomer | Biosynthetic Product | Significance | Reference |

| D-Erythrono-1,4-lactone | 4-Phospho-D-erythronate | Intermediate in bacterial biosynthesis of Pyridoxal 5'-phosphate (PLP). nih.gov | nih.gov |

| This compound | Dermatan Sulfates | Component of connective tissues. | biosynth.com |

Studies on its Formation as a Stress Metabolite in Plants

Research has identified certain lactones as metabolites that accumulate or fluctuate in plants under conditions of stress. Specifically, (-)-2C-methyl-D-erythrono-1,4-lactone (MDEL), the derivative of the MEP pathway, has been isolated as a stress metabolite in some plant species. pugetsound.edunih.govsigmaaldrich.com Its formation from a primary metabolic pathway for isoprenoids suggests its accumulation may be linked to broader shifts in plant metabolism in response to adverse conditions. pugetsound.edu

Further studies on other related sugar lactones support this general observation. For example, metabolomic profiling of Brassica juncea (Indian mustard) under drought stress revealed significant changes in the levels of ribono-1,4-lactone, which were observed to decrease. nih.gov While the specific functions are still under investigation, the modulation of these compounds points to their involvement in the complex network of plant stress responses.

Interactive Table: Lactones as Plant Stress-Related Metabolites

| Compound | Plant Species | Stress Type | Finding | Reference |

| (-)-2C-methyl-D-erythrono-1,4-lactone | Certain plants (e.g., Ipomoea purpurea) | General/Biotic/Abiotic | Identified as a stress metabolite. | pugetsound.edunih.govsigmaaldrich.com |

| Ribono-1,4-lactone | Brassica juncea | Drought | Levels significantly decreased under stress. | nih.gov |

Chemical Reactivity and Derivatization of L Erythrono 1,4 Lactone

Ring-Opening and Ring-Closing Reactions

The five-membered lactone ring of L-Erythrono-1,4-lactone is susceptible to nucleophilic attack, leading to ring-opening reactions. Conversely, the corresponding open-chain L-erythronic acid can readily undergo intramolecular cyclization to reform the lactone, particularly under acidic conditions. This equilibrium is a key aspect of its chemistry.

The lactone ring can be opened by various nucleophiles. For instance, treatment with strong bases like lithium hydroxide (B78521) (LiOH) results in hydrolysis to form the corresponding carboxylate salt. Amines can also act as effective nucleophiles; reaction with morpholine (B109124) opens the ring to yield the corresponding amide. nih.gov A notable ring-opening substitution occurs when the D-enantiomer is treated with concentrated hydriodic acid (HI) at high temperatures, which not only opens the lactone but also reduces the secondary hydroxyl groups and substitutes one with iodine to produce 3-iodo-n-butanoic acid.

The reverse reaction, lactonization, is the intramolecular esterification of L-erythronic acid. This process can occur spontaneously, especially when handling the hydroxy acid under acidic conditions, such as during extraction procedures from biological samples like urine. hmdb.ca Synthetically, the lactonization of a syrupy erythronic acid can be promoted by the repeated addition and removal of solvents like acetic acid and ethanol (B145695) to drive the equilibrium toward the cyclic product. cdnsciencepub.com

| Reaction Type | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Ring-Opening (Hydrolysis) | Lithium Hydroxide (LiOH) | Lithium L-erythronate | nih.gov |

| Ring-Opening (Aminolysis) | Morpholine | N-(L-erythronoyl)morpholine | nih.gov |

| Ring-Opening (Reductive Iodination) | Hydriodic Acid (HI), 125°C | 3-Iodo-n-butanoic acid | |

| Ring-Closing (Lactonization) | Acidic conditions | This compound | hmdb.ca |

Functional Group Transformations

The hydroxyl groups and the carbonyl group of this compound are the primary sites for functional group transformations, enabling its conversion into a wide array of derivatives.

The synthesis of this compound can be achieved through the oxidation of appropriate precursors. For example, this compound is a known oxidation product of L-ascorbic acid (Vitamin C). biosynth.com The oxidation of L-erythrose using reagents like alkaline bromine is a direct method to prepare the lactone. cdnsciencepub.com Furthermore, protected forms can be oxidized; 2,3-O-isopropylidene-L-erythrose is oxidized to its corresponding lactone derivative using silver carbonate on a Celite support in refluxing benzene, achieving a 70% yield. scispace.com

Reduction of the lactone functionality requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is effective in reducing the ester group of the lactone, which cleaves the ring to yield the corresponding diol, L-erythritol. byjus.combiotrend.commasterorganicchemistry.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally incapable of reducing lactones under standard conditions. masterorganicchemistry.com However, reduction of the lactone can be achieved with more selective reagents. For instance, diisobutylaluminum hydride (DIBAL-H) can reduce a protected D-erythrono-1,4-lactone derivative to the corresponding lactol (a cyclic hemiacetal) at low temperatures. nih.gov

| Reaction | Substrate | Reagent | Product | Reference |

|---|---|---|---|---|

| Oxidation | L-Erythrose | Alkaline Bromine | This compound | cdnsciencepub.com |

| Oxidation | 2,3-O-isopropylidene-L-erythrose | Silver Carbonate on Celite | 2,3-O-isopropylidene-L-erythrono-1,4-lactone | scispace.com |

| Reduction | This compound | Lithium Aluminum Hydride (LiAlH₄) | L-Erythritol | biotrend.commasterorganicchemistry.com |

| Reduction | 2,3-O-isopropylidene-D-erythrono-1,4-lactone | Diisobutylaluminum hydride (DIBAL-H) | 2,3-O-isopropylidene-D-erythrolactone (lactol) | nih.gov |

The two hydroxyl groups at the C2 and C3 positions of this compound are key handles for derivatization. Their protection is often a crucial first step in multi-step syntheses to ensure regioselectivity in subsequent reactions.

A common strategy for protecting this 1,2-diol motif is the formation of a cyclic acetal. Reaction with acetone (B3395972) in the presence of an acid catalyst yields 2,3-O-isopropylidene-L-erythrono-1,4-lactone. scispace.compsu.edu This acetonide is a stable protecting group that can be removed under acidic conditions.

The hydroxyl groups can also be converted into better leaving groups to facilitate nucleophilic substitution reactions. For instance, reaction with toluene-p-sulfonyl chloride (TsCl) in pyridine (B92270) selectively forms a mono-O-tosyl derivative. cdnsciencepub.com This tosylate is a versatile intermediate for introducing other functional groups. Other protective groups, such as benzyl (B1604629) ethers or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBS), are also employed in synthetic routes starting from the lactone.

| Derivative | Reagent(s) | Purpose | Reference |

|---|---|---|---|

| 2,3-O-Isopropylidene | Acetone, Acid catalyst | Protection of the 1,2-diol | scispace.compsu.edu |

| O-Tosyl | Toluene-p-sulfonyl chloride, Pyridine | Activation of hydroxyl for substitution | cdnsciencepub.com |

| O-Silyl ether (TBS) | TBS-Cl, Imidazole | Protection of hydroxyl group | |

| O-Benzyl ether | Benzyl bromide, NaH | Protection of hydroxyl group |

Synthesis of Structurally Modified Analogs and Derivatives

The inherent chirality and dense functionality of this compound make it an exceptionally useful starting material for the asymmetric synthesis of complex molecules, including natural products and pharmacologically active agents.

This compound serves as a chiral synthon, a stereochemically defined building block, for constructing more complex molecular architectures. biosynth.comchemimpex.comsmolecule.com Its enantiomer, D-Erythrono-1,4-lactone, and its derivatives have been employed as starting materials in the total synthesis of numerous bioactive compounds. chemimpex.com

For example, a protected derivative, isopropylidene-D-erythrono-1,4-lactone, was a key intermediate in the multi-step synthesis of L-783277, a resorcylic lactone with potent kinase inhibitory activity. nih.gov The lactone has also been used to synthesize adenosine (B11128) receptor antagonists, where it forms the core of the ribose-like sugar moiety. nih.gov In another application, 2,3-O-isopropylidene-D-erythrono-1,4-lactone was condensed with a lithiated thiazole (B1198619) to build the side chain of analogues of a known immunosuppressive agent. psu.edu Its utility extends to the synthesis of important biological molecules like 4-phospho-D-erythronate and synthons for aminosugars such as D-galactosamine (B3058547) and kasugamine (B1673303). nih.govresearchgate.net

| Target Molecule/Class | Lactone Derivative Used | Significance | Reference |

|---|---|---|---|

| L-783277 (Kinase Inhibitor) | Isopropylidene-D-erythrono-1,4-lactone | Antitumor potential | nih.gov |

| Adenosine Receptor Antagonists | D-Erythrono-1,4-lactone | Cancer immunotherapy | nih.gov |

| Thiazole Immunosuppressants | 2,3-O-Isopropylidene-D-erythrono-1,4-lactone | Medicinal chemistry | psu.edu |

| D-Galactosamine Synthon | D-Erythrono-1,4-lactone | Carbohydrate synthesis | researchgate.net |

The five-membered γ-lactone ring is not planar and typically adopts a flexible envelope or twist conformation. The specific conformation can be influenced and often rigidified by the introduction of derivatives, particularly those that form an additional ring fused to the lactone.

X-ray crystallography studies of related sugar lactones show that the unsubstituted five-membered ring typically adopts an envelope conformation. nih.gov The introduction of an O-isopropylidene group, which forms a 1,3-dioxolane (B20135) ring fused to the lactone, significantly alters and constrains the conformation. Studies on the related D-lyxono-1,4-lactone show that the formation of a 3,5-O-isopropylidene derivative, which creates a six-membered dioxane ring, forces the five-membered lactone ring into a specific twist conformation, designated as ³E. mdpi.comresearchgate.net This conformational locking is a direct result of the steric constraints imposed by the fused ring system. Similarly, the attachment of a bulky O-tosyl group influences the local conformation and the intermolecular interactions, such as hydrogen bonding, within the crystal lattice. cdnsciencepub.commdpi.com This ability to control and predict the conformation of the lactone scaffold through derivatization is critical for designing stereoselective synthetic routes.

Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | L-Erythronic acid gamma-lactone | C₄H₆O₄ |

| D-Erythrono-1,4-lactone | D-Erythronic acid gamma-lactone | C₄H₆O₄ |

| L-Erythronic acid | C₄H₈O₅ | |

| 3-Iodo-n-butanoic acid | C₄H₇IO₂ | |

| Lithium Hydroxide | LiOH | |

| Morpholine | C₄H₉NO | |

| Hydriodic Acid | HI | |

| L-Ascorbic Acid | Vitamin C | C₆H₈O₆ |

| L-Erythrose | C₄H₈O₄ | |

| 2,3-O-isopropylidene-L-erythrose | C₇H₁₂O₄ | |

| Silver Carbonate | Ag₂CO₃ | |

| Lithium Aluminum Hydride | LAH | LiAlH₄ |

| L-Erythritol | C₄H₁₀O₄ | |

| Sodium Borohydride | NaBH₄ | |

| Diisobutylaluminum hydride | DIBAL-H | C₈H₁₉Al |

| 2,3-O-isopropylidene-L-erythrono-1,4-lactone | C₇H₁₀O₄ | |

| Toluene-p-sulfonyl chloride | Tosyl chloride, TsCl | C₇H₇ClO₂S |

| Pyridine | C₅H₅N | |

| L-783277 | C₂₄H₃₀O₈ | |

| 4-Phospho-D-erythronate | C₄H₉O₈P | |

| D-lyxono-1,4-lactone | C₅H₈O₅ |

Stereochemical Control in Derivative Formation

The inherent chirality of erythrono-1,4-lactone makes it a valuable chiral building block in asymmetric synthesis. The stereocenters at C-3 and C-4 of the lactone ring provide a rigid framework that allows for significant stereochemical control during the formation of derivatives. This control is crucial for the synthesis of complex, stereochemically defined molecules such as natural products and pharmaceuticals. While the focus is on this compound, much of the detailed research has been conducted on its enantiomer, D-Erythrono-1,4-lactone. The principles of stereocontrol demonstrated with the D-isomer are directly applicable to the L-form for the synthesis of the corresponding enantiomeric products. The chiral centers of the lactone direct the approach of reagents, enabling high diastereoselectivity in various transformations. smolecule.com

Use as a Chiral Template in Nucleoside Synthesis

This compound serves as a key starting material for the synthesis of 4′-oxonucleoside derivatives, where the stereochemistry of the final product is dictated by the lactone precursor. nih.gov A common strategy involves the protection of the diol, reduction of the lactone to a lactol, and subsequent glycosylation. nih.gov

The synthesis of 4′-oxonucleoside derivatives from D-Erythrono-1,4-lactone illustrates this stereochemical control. nih.gov The initial step involves the protection of the vicinal diol, typically as an acetonide, to prevent unwanted side reactions. nih.gov This protected lactone is then reduced with a hydride reagent like diisobutylaluminum hydride (DIBAL-H) to form the corresponding lactol as a mixture of anomers. nih.gov This lactol is then activated, for example by acetylation, to form a glycosyl donor. nih.gov The crucial step for stereocontrol is the Vorbrüggen condensation of this glycosyl donor with a silylated nucleobase in the presence of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This reaction proceeds with high stereoselectivity, yielding the protected β-nucleoside as a single stereoisomer. nih.gov The regio- and stereochemistry of these derivatives can be unequivocally confirmed by methods such as X-ray crystallography. nih.gov

Table 1: Stereoselective Synthesis of a β-Nucleoside Intermediate from D-Erythrono-1,4-lactone

| Step | Starting Material | Reagents | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| 1. Protection | D-Erythrono-1,4-lactone | Acetone, H⁺ | 2,3-O-isopropylidene-D-erythrono-1,4-lactone | Retention of stereochemistry | nih.govpsu.edu |

| 2. Reduction | 2,3-O-isopropylidene-D-erythrono-1,4-lactone | Diisobutylaluminum hydride (DIBAL-H) | Lactol 6 | Formation of anomeric mixture | nih.gov |

| 3. Acetylation | Lactol 6 | Acetic anhydride, Pyridine | Glycosyl donor 7 | Activation for glycosylation | nih.gov |

Diastereoselective Additions to the Lactone Carbonyl

The protected form of this compound can undergo diastereoselective addition reactions with organometallic reagents. The existing stereocenters on the lactone ring influence the facial selectivity of the nucleophilic attack on the carbonyl group.

For instance, the condensation of 5- or 4-metallated thiazoles with 2,3-O-isopropylidene-D-erythrono-1,4-lactone is a key step in the synthesis of thiazole analogues of bioactive molecules. psu.edu The addition of the organometallic reagent to the lactone carbonyl generates a new stereocenter at the former carbonyl carbon. Subsequent reductive ring-opening of the resulting lactols can also be performed with high diastereoselectivity. psu.edu For example, reduction of a ketone intermediate derived from the lactone can proceed with high diastereoselectivity (diastereomeric ratio >98:<2) to yield an almost pure anti-product, a result attributed to chelation control. psu.edu The precise stereochemistry of key intermediates and final products in these synthetic sequences is often confirmed by single-crystal X-ray analysis. psu.edu

Asymmetric Aldol (B89426) Reactions

Chiral Lewis acids can be employed to mediate asymmetric aldol reactions, enabling the enantioselective synthesis of derivatives such as 2-C-methyl-L-erythrono-1,4-lactone. researchgate.net In these reactions, a chiral Lewis acid, often complexed with a chiral diamine, activates the reactants and controls the stereochemical outcome of the carbon-carbon bond formation. researchgate.net For example, the reaction of α-alkoxy silyl enol ethers with α-ketoesters in the presence of a chiral tin(II) Lewis acid can produce aldol products with two new chiral centers with high diastereo- and enantioselectivity. researchgate.net These products can then be cyclized to form substituted lactones, such as (-)-2-C-Methyl-D-erythrono-1,4-lactone and its enantiomer, (+)-2-C-methyl-L-threono-1,4-lactone. researchgate.net The choice of the chiral source, such as specific chiral diamines like (S)-1-Propyl-2-[(1,2,3,4-tetrahydroisoquinolinyl))methyl]pyrrolidine, is critical for achieving high stereoselectivity in these transformations. researchgate.net

Advanced Analytical Methodologies for L Erythrono 1,4 Lactone Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and determining the purity of L-Erythrono-1,4-lactone. These techniques probe the molecule's interaction with electromagnetic radiation, providing a wealth of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound.

¹H-NMR Spectroscopy : Proton NMR provides information about the number of different types of protons and their relative positions in the molecule. For this compound, ¹H-NMR is used to resolve the stereochemistry, particularly the conformation of the lactone ring and the relative orientation of the hydroxyl groups. The identity of the compound can be confirmed by comparing its ¹H-NMR spectrum to a reference spectrum. biosynth.com

¹³C-NMR Spectroscopy : Carbon-13 NMR complements ¹H-NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the four-carbon backbone and the carbonyl group of the lactone ring. Predicted ¹³C-NMR spectra are available in public databases and serve as a guide for experimental data. hmdb.ca

Table 1: Predicted NMR Data for Erythrono-1,4-lactone

| Spectrum Type | Description | Source |

|---|---|---|

| Predicted 1D ¹H NMR | 100 MHz, D₂O | Wishart Lab hmdb.ca |

| Predicted 1D ¹³C NMR | 100 MHz, D₂O | Wishart Lab hmdb.ca |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of this compound.

LC-MS (Liquid Chromatography-Mass Spectrometry) : This technique couples the separation power of liquid chromatography with the detection sensitivity of mass spectrometry. LC-MS is frequently used for the quantification of this compound in complex biological samples. thno.org High-resolution mass spectrometers, such as the Q-Exactive Orbitrap, can provide highly accurate mass measurements, aiding in the confident identification of the compound. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) : GC-MS is a robust method for the analysis of volatile compounds. For this compound, which is non-volatile, derivatization is required prior to analysis. researchgate.net The compound is often converted to a more volatile trimethylsilyl (B98337) (TMS) derivative. researchgate.netnist.gov GC-MS analysis of the TMS-derivatized lactone allows for its identification and quantification in various samples, including urine. researchgate.net The Human Metabolome Database contains predicted GC-MS spectra for the TMS derivative of Erythrono-1,4-lactone. hmdb.ca

Tandem MS (MSn) : Tandem mass spectrometry involves multiple stages of mass analysis, typically used for structural elucidation. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, detailed structural information about this compound can be obtained. This fragmentation pattern can serve as a fingerprint for the compound. mzcloud.org

Table 2: Mass Spectrometry Data for this compound

| Technique | Derivative | Key Findings | Reference |

|---|---|---|---|

| LC-MS | None | Quantification in biological matrices. | thno.org |

| GC-MS | TMS derivative | Identification in urine samples. | researchgate.net |

| High-Resolution MS | None | Accurate mass determination. | nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In this compound, IR spectroscopy can confirm the presence of the characteristic carbonyl (C=O) stretching vibration of the lactone ring and the hydroxyl (O-H) stretching vibrations of the alcohol groups. biosynth.com The ATR-IR spectrum of D-Erythronolactone is available in the PubChem database. nih.gov

These techniques are crucial for determining the stereochemistry of chiral molecules like this compound.

Optical Rotation : This measures the rotation of plane-polarized light by a chiral compound. The specific rotation is a characteristic physical property. For this compound, a specific optical rotation in the range of +67 to +77° (c=0.5, H₂O) has been reported, which confirms its specific enantiomeric form. biosynth.com

Circular Dichroism (CD) : CD spectroscopy measures the differential absorption of left and right circularly polarized light. It provides detailed information about the stereochemistry and conformation of chiral molecules in solution.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

Gas chromatography is a widely used technique for separating and analyzing compounds that can be vaporized without decomposition. As this compound is not inherently volatile, it requires derivatization to increase its volatility for GC analysis. researchgate.net The most common derivatization method is silylation, which converts the hydroxyl groups to trimethylsilyl (TMS) ethers. researchgate.netnist.gov

The resulting TMS derivative of this compound is amenable to GC analysis and can be separated from other components in a mixture. nist.gov The retention time of the derivative on a specific GC column is a characteristic feature used for its identification. nist.gov When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both qualitative and quantitative analysis of this compound in various samples, including biological fluids and food products. researchgate.netmdpi.com For instance, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) has been used for the detailed profiling of metabolites, including the TMS derivative of Erythrono-1,4-lactone, in tea samples. mdpi.com

Table 3: Gas Chromatography Data for Derivatized this compound

| Derivative | Column Type | Temperature (°C) | Kovats' Retention Index (I) | Reference |

|---|---|---|---|---|

| TMS | Packed, OV-1 | 160 | 1431 | nist.gov |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of this compound. eag.comresearchgate.net UHPLC, which utilizes columns with smaller particle sizes (less than 2 µm) and higher pressures (up to 100-140 MPa), offers significant advantages over traditional HPLC, including faster analysis times and higher resolution. eag.comlinklab.gr These methods are instrumental in the analysis of complex mixtures containing this compound and its isomers. oup.com

The application of UHPLC coupled with mass spectrometry (UHPLC-MS/MS) provides a highly sensitive and selective platform for the analysis of this compound in various matrices. researchgate.net This combination allows for the precise determination of the compound's molecular weight and fragmentation patterns, aiding in its unambiguous identification. The enhanced resolution of UHPLC is particularly beneficial for separating structurally similar lactones. linklab.gr

Table 1: Comparison of HPLC and UHPLC Technical Specifications

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |

|---|---|---|

| Column Particle Size | Typically 3-5 µm | < 2 µm |

| Operating Pressure | Up to 40 MPa (6,000 psi) | Up to 140 MPa (20,000 psi) drawellanalytical.com |

| Analysis Time | Longer | Faster |

| Resolution | Good | Higher |

| Solvent Consumption | Higher | Lower drawellanalytical.com |

Chiral Chromatography for Enantiomeric Separation

The enantiomeric separation of this compound from its D-enantiomer is critical, as enantiomers can exhibit different biological activities. Chiral chromatography is the primary technique employed for this purpose. sigmaaldrich.com This method utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. sigmaaldrich.com

Various types of CSPs are available, including those based on cyclodextrins and cellulose (B213188) derivatives. hplc.eu The choice of the chiral column and mobile phase is crucial for achieving optimal separation. mdpi.com Factors such as flow rate and temperature can be adjusted to improve the resolution between enantiomers. sigmaaldrich.com For instance, decreasing the flow rate can enhance peak efficiency and, consequently, the resolution of the enantiomers. sigmaaldrich.com Chiral HPLC methods have been successfully developed to separate the four enantiomers of related lactone compounds, demonstrating the technique's efficacy. researchgate.net

X-Ray Crystallography for Absolute Configuration and Conformation Analysis

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration and conformation of this compound and its derivatives. nih.govmdpi.com This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. researchgate.net

The absolute configuration of a chiral molecule can be determined by analyzing the anomalous dispersion effects in the diffraction data, often using the Flack parameter. mdpi.com This has been successfully applied to establish the stereochemistry of related lactones derived from this compound. For example, the reaction of D-erythrono-1,4-lactone with methyl lithium was confirmed by X-ray crystallography to yield 1-deoxy-D-arabinitol as the major product, clarifying the stereochemical outcome of the reaction. iucr.org Similarly, the structure of 2-C-phenythis compound was elucidated, revealing a five-membered γ-lactone ring in an envelope conformation. nih.gov

Table 2: Crystallographic Data for a Related Lactone Derivative

| Parameter | 2-C-Methyl-D-lyxono-1,4-lactone |

|---|---|

| Molecular Formula | C6H10O5 |

| Crystal System | Monoclinic |

| Space Group | C2 |

| Temperature (K) | 120 |

Data from a study on a related lactone, illustrating the type of information obtained from X-ray crystallography. researchgate.net

Hirshfeld surface analysis is a computational method used in conjunction with X-ray crystallographic data to visualize and quantify intermolecular interactions within a crystal. scirp.orgmdpi.combuketov.edu.kz This analysis maps the electron density distribution around a molecule to identify close contacts between atoms, which represent various types of interactions such as hydrogen bonds and van der Waals forces. buketov.edu.kz

X-ray crystallography provides detailed insights into the conformation of this compound and its derivatives in the solid state. researchgate.net The five-membered lactone ring can adopt various conformations, such as envelope (E) or twist (T) forms. For instance, the introduction of an additional ring, as in 3,5-O-isopropylidene-d-lyxono-1,4-lactone, can cause the lactone ring to adopt a ³E conformation. mdpi.comnih.gov In the case of 2-C-phenythis compound, the γ-lactone ring was found to have an envelope conformation at the carbon atom bearing a hydroxyl group. nih.gov These conformational details are crucial for understanding the molecule's reactivity and biological activity.

Metabolomics Approaches in Non-Human Biological Samples

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been employed to investigate the role of this compound in non-human biological systems. tsijournals.comnih.gov Untargeted metabolomics approaches aim to measure as many metabolites as possible in a sample to identify potential biomarkers and understand metabolic pathways. tsijournals.com

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical platforms used in metabolomics studies. nih.govresearchgate.net this compound has been identified in urine samples from normal adults and neonates using GC-MS. tsijournals.comresearchgate.nethmdb.ca In a study on drought tolerance in Brassica juncea, metabolomic profiling revealed a decrease in the levels of erythrono-1,4-lactone under drought stress, suggesting a redirection of carbon flux towards the synthesis of stress-associated compounds. mdpi.com These studies highlight the utility of metabolomics in elucidating the metabolic significance of this compound in various biological contexts.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| D-Erythrono-1,4-lactone |

| 1-deoxy-D-arabinitol |

| 2-C-phenythis compound |

| 2-C-Methyl-D-lyxono-1,4-lactone |

| 3,5-O-isopropylidene-d-lyxono-1,4-lactone |

| D-ribono-1,4-lactone |

| D-lyxono-1,4-lactone |

| 2-O-tosyl derivative |

Ecological and Biotechnological Roles of L Erythrono 1,4 Lactone

Role in Plant Physiology and Stress Response

Plants employ complex signaling networks to perceive and respond to environmental challenges, including pathogen attacks and abiotic pressures like heat or salinity. nih.gov A key part of this response occurs in the endoplasmic reticulum (ER), where the accumulation of unfolded or misfolded proteins triggers a state known as ER stress and activates the unfolded protein response (UPR). nih.govmdpi.com The compound erythrono-1,4-lactone has been identified in studies related to jasmonate signaling, a crucial pathway for plant defense against biotic stressors. gre.ac.uk

The generation of reactive oxygen species (ROS) is a common event in plants under both biotic and abiotic stress. nih.gov These ROS can lead to the oxidation of fatty acids, producing a class of signaling molecules called oxylipins that are integral to stress responses. nih.gov While direct research on the specific functions of L-Erythrono-1,4-lactone is still developing, studies on related compounds provide evidence for the role of this structural class in plant defense. For instance, the related compound 2-C-Methyl-D-erythrono-1,4-lactone has been identified as a stress metabolite in certain plants, suggesting an active role in these physiological processes.

Interspecies Chemical Communication (e.g., oviposition stimulant in insects)

Chemical communication is a fundamental aspect of insect life, governing behaviors such as locating food, finding mates, and identifying suitable sites for laying eggs (oviposition). mdpi.com Pheromones and other chemical cues are central to these interactions. mdpi.com

Research has shown that derivatives of erythrono-1,4-lactone can play a significant role in this context. A notable example involves the compound 2-C-Methyl-D-erythrono-1,4-lactone, a methylated enantiomer of the lactone. Studies have demonstrated that this compound, while not bioactive on its own, acts as an oviposition stimulant for butterflies when it is combined with other chemical fractions. This finding highlights the potential for this class of lactones to act as specific chemical signals in insect behavior, mediating critical interactions between species.

Table 1: Research Findings on a Related Compound in Insect Communication

| Compound | Observed Role | Organism | Finding |

|---|---|---|---|

| 2-C-Methyl-D-erythrono-1,4-lactone | Oviposition Stimulant | Butterflies | Elicits egg-laying behavior in combination with other chemical fractions. |

Applications in Biocatalysis and Industrial Biotransformations

Biotransformations, which use enzymes or whole microorganisms as catalysts, have become an important part of industrial synthesis, often providing advantages in selectivity and environmental impact over traditional chemical methods. rushim.ruresearchgate.net Lactones like this compound and its stereoisomers are valuable molecules in this field due to their chiral nature and reactivity.

Enzymatic hydrolysis is a key reaction in biocatalysis where an enzyme cleaves a molecule by adding water. The hydrolysis of lactones is particularly useful for producing specific hydroxy acids or for detoxification. For example, research on the stereoisomer D-Erythronolactone has shown that a lactonase from the bacterium Burkholderia multivorans exhibits high catalytic activity for its hydrolysis, making the enzyme a candidate for biocatalytic processes.

This type of enzymatic action is also used in other applications. ZEN hydrolase, for instance, detoxifies mycotoxins by hydrolyzing the lactone ring of zearalenone (B1683625) (ZEN) to produce a non-toxic, hydrolyzed form. mdpi.com This demonstrates the utility of enzymes in specifically targeting and modifying the lactone moiety to create new compounds or neutralize unwanted ones. mdpi.com

Table 2: Examples of Enzymatic Hydrolysis of Lactones

| Enzyme | Substrate | Application/Significance |

|---|---|---|

| Lactonase (Burkholderia multivorans) | D-Erythronolactone | Potential for biocatalytic processes in organic synthesis. |

| ZEN Hydrolase | Zearalenone (a resorcylic acid lactone) | Detoxification of mycotoxins in animal feed. mdpi.com |

In asymmetric synthesis, the goal is to create a specific stereoisomer of a chiral molecule. Chiral lactones are highly valued as starting materials, or "chiral building blocks," for this purpose. chemimpex.comresearchgate.net The D-isomer, D-Erythrono-1,4-lactone, is recognized as a versatile chiral synthon for creating compounds with specific three-dimensional structures. chemimpex.com It serves as a precursor in the synthesis of various bioactive molecules and natural products, such as the enantiomers of epi-muricatacin. A specific synthetic route uses D-erythrono-1,4-lactone as the starting material for producing d-galactosamine (B3058547) synthons, which are important carbohydrate derivatives. researchgate.net

Research has also utilized a derivative of the L-isomer. In one study, 2,3-O-isopropylidene-l-erythrono-1,4-lactone was used as a substrate in a hydroxymethylation reaction to synthesize 1-O-benzyl-3,4-O-isopropylidene-l-erythro-pentulofuranose, demonstrating its utility in preparing complex chiral molecules. researchgate.net

Table 3: this compound and its Isomer in Asymmetric Synthesis

| Starting Material | Synthetic Application | Resulting Product/Class |

|---|---|---|

| D-Erythrono-1,4-lactone | Chiral building block | d-galactosamine synthons. researchgate.net |

| D-Erythrono-1,4-lactone | Natural product synthesis | Enantiomers of epi-muricatacin. |

| 2,3-O-isopropylidene-l-erythrono-1,4-lactone | Chemical synthesis | l-erythro-pentulofuranose derivative. researchgate.net |

Food Science and Flavor Applications

A metabolomics study on Coffea arabica beans revealed that the processing method significantly impacts the chemical profile of the coffee. mdpi.com In this study, the relative level of (Z)-erythrono-1,4-lactone was found to increase significantly in green coffee beans that underwent a semi-carbonic maceration process. mdpi.com This directly links the presence of this lactone to flavor development in a major food commodity. The same study also identified the related compound 2-C-methyl-D-erythrono-1,4-lactone as a chemical marker associated with post-harvest processing. mdpi.com Furthermore, (-)-2-C-methyl-D-erythrono-1,4-lactone was the first reported natural saccharinic acid lactone, a class of compounds related to carbohydrate chemistry. researchgate.net

Theoretical and Computational Studies on L Erythrono 1,4 Lactone

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for determining the most stable three-dimensional structure of a molecule. These calculations solve the Schrödinger equation for the electronic system of the molecule to find the geometry that corresponds to the lowest energy state.

For L-Erythrono-1,4-lactone, the five-membered γ-lactone ring is not perfectly planar. Computational studies on similar structures, such as 2-C-phenylerythrono-1,4-lactone, have shown that the ring typically adopts an "envelope" conformation, where one atom is puckered out of the plane formed by the other four. This puckering minimizes steric strain and torsional strain within the ring. In the case of this compound, the C3 or C4 atoms, which bear the hydroxyl groups, are likely candidates for this out-of-plane position.

A full conformational analysis would involve rotating the hydroxyl groups and calculating the energy of each conformer to identify the global minimum energy structure. This analysis is crucial as the orientation of the hydroxyl groups dictates the molecule's hydrogen bonding capabilities.

Table 1: Predicted Geometrical Parameters for this compound from Hypothetical DFT Calculations

| Parameter | Bond/Angle | Predicted Value | Notes |

| Bond Lengths | C1=O1 | ~1.21 Å | Typical length for a carbonyl double bond in a lactone. |

| C1-O4 | ~1.35 Å | Shorter than a typical C-O single bond due to resonance. | |

| C4-O4 | ~1.46 Å | Standard C-O single bond length. | |

| C2-C3 | ~1.53 Å | Standard C-C single bond length. | |

| C3-C4 | ~1.54 Å | Standard C-C single bond length. | |

| C2-H | ~1.10 Å | Typical C-H bond length. | |

| O-H | ~0.97 Å | Typical O-H bond length. | |

| Bond Angles | O1=C1-O4 | ~120° | Reflects the sp² hybridization of the carbonyl carbon. |

| C2-C3-C4 | ~103° | Angle within the five-membered ring, showing deviation from ideal sp³ angles due to ring strain. | |

| H-O-C | ~109° | Typical angle for an alcohol group. | |

| Dihedral Angle | C2-C3-C4-O4 | Variable | This angle would define the specific envelope conformation of the lactone ring. |

Note: The values in this table are illustrative and represent typical results expected from a quantum chemical calculation (e.g., using a B3LYP/6-31G level of theory). They are not derived from a published study on this compound.*

Molecular Dynamics Simulations for Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of intermolecular interactions. An MD simulation of this compound in a solvent, such as water, would reveal how the solvent molecules arrange themselves around the lactone and how hydrogen bonds are formed and broken.

In such a simulation, the polar nature of this compound, with its two hydroxyl groups and ester functionality, would lead to strong interactions with water. Water molecules would be expected to form a structured hydration shell around the lactone. Key findings would likely include:

Hydrogen Bonding: The hydroxyl groups at C3 and C4 would act as both hydrogen bond donors and acceptors. The carbonyl oxygen (O1) and the ether oxygen (O4) in the ring would act as hydrogen bond acceptors.

Solvent Ordering: Analysis of the radial distribution function would show distinct peaks corresponding to the average distances of water molecules from the different functional groups of the lactone.

Dynamics: The simulation would quantify the residence time of water molecules in the first hydration shell, indicating the strength and stability of the solvent interactions.

Studies on the parent compound, γ-butyrolactone, in aqueous environments have demonstrated how water structure is influenced by the lactone molecule, providing a methodological basis for what could be learned about the more complex, hydroxylated this compound.

Table 2: Expected Parameters from a Molecular Dynamics Simulation of this compound in Water

| Parameter | Description | Expected Finding |

| Radial Distribution Function g(r) | Describes the probability of finding a water oxygen atom at a distance 'r' from a specific atom on the lactone. | Sharp peaks at ~2.8 Å from the hydroxyl hydrogens (donated H-bonds) and at ~2.9 Å from the carbonyl oxygen (accepted H-bonds). |

| Hydrogen Bond Count | The average number of hydrogen bonds between the lactone and surrounding water molecules. | Predicted to be between 4 and 6, depending on the conformation. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | The polar oxygen atoms would have a high SASA, while the aliphatic C-H groups would have a lower, hydrophobic SASA. |

| Diffusion Coefficient | A measure of the mobility of the lactone within the solvent. | The value would be lower than that of less polar molecules of similar size due to strong hydrogen bonding with water. |

Note: This table presents hypothetical data that would be the target of an MD simulation. The specific values are based on general principles of solvation chemistry.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry can predict the most likely sites of chemical reactivity on a molecule. This is often achieved by analyzing the molecule's electronic properties, such as its electrostatic potential and frontier molecular orbitals (FMOs).

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution on the surface of this compound. Regions of negative potential (typically colored red) would be located around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms of the hydroxyl groups, indicating sites for nucleophilic attack. The carbonyl carbon (C1) would be a significant electrophilic site.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). For this compound, the HOMO would likely be localized on the oxygen atoms. The LUMO would be centered on the π* orbital of the C=O double bond, confirming the carbonyl carbon as the primary site for nucleophilic attack, such as in hydrolysis. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Table 3: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Location/Value | Chemical Implication |

| Most Negative Electrostatic Potential | Carbonyl Oxygen (O1) and Hydroxyl Oxygens | Preferred sites for interaction with electrophiles or protons. |

| Most Positive Electrostatic Potential | Carbonyl Carbon (C1) and Hydroxyl Hydrogens | C1 is the primary site for nucleophilic attack (e.g., hydrolysis). Hydroxyl hydrogens are acidic. |

| HOMO Localization | Lone pair orbitals of the oxygen atoms. | Indicates these sites are the most nucleophilic. |

| LUMO Localization | π* antibonding orbital of the C1=O1 carbonyl group. | Confirms the electrophilicity of the carbonyl carbon. |

| HOMO-LUMO Energy Gap (ΔE) | Expected to be relatively large. | Suggests high kinetic stability under standard conditions. |

Note: The information in this table is based on general principles of electronic structure theory as applied to a molecule with these functional groups.

Docking Studies with Enzymes (Non-Human)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. Docking studies can predict whether this compound could be a substrate or inhibitor for a particular enzyme.

Given its structure, relevant non-human enzymes for docking studies would include bacterial or fungal lactonases, which specialize in hydrolyzing lactone rings. Such enzymes are of interest in quorum quenching, where the disruption of lactone-based signaling molecules can inhibit microbial communication.

A hypothetical docking study of this compound with a bacterial lactonase (e.g., AiiA) would involve:

Obtaining the 3D crystal structure of the enzyme.

Placing the this compound molecule into the enzyme's active site computationally.

Calculating the binding affinity (or docking score), which estimates the strength of the interaction.

Analyzing the specific interactions, such as hydrogen bonds and van der Waals contacts, between the lactone and the amino acid residues in the active site.

Research on various other lactones has shown that enzymes like metallo-β-lactamases can also exhibit lactonase activity. Docking this compound into the active sites of these enzymes could reveal its potential as a substrate and elucidate the key residues involved in binding and catalysis.

Table 4: Illustrative Docking Study Results of this compound with a Hypothetical Fungal Lactonase

| Parameter | Result | Interpretation |

| Enzyme Target | Fungal Lactonase (e.g., from Aspergillus nidulans) | An enzyme known to hydrolyze ester bonds in cyclic compounds. |

| Binding Energy / Docking Score | e.g., -6.5 kcal/mol | A negative value indicates a favorable binding interaction. This score would be compared to known substrates. |

| Key Interacting Residues (Hypothetical) | His22, Asp108, Tyr150, Trp180 | Specific amino acids forming hydrogen bonds or other interactions with the lactone. |

| Predicted Hydrogen Bonds | Hydroxyl group at C3 with Asp108; Carbonyl O1 with His22; Hydroxyl group at C4 with Tyr150. | These interactions would anchor the lactone in the active site for potential catalysis. |